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Compound of Interest

Compound Name: SC-435 mesylate

CAS No.: 289037-67-8

Cat. No.: B610734 Get Quote

Executive Overview
SC-435 mesylate is a potent, orally active inhibitor of the Apical Sodium-dependent Bile Acid

Transporter (ASBT/SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum,

it interrupts enterohepatic circulation, forcing the liver to consume cholesterol to synthesize new

bile acids.

While SC-435 is a gold standard for studying cholestatic liver disease (e.g., PFIC, ALGS) and

hypercholesterolemia, researchers often report high inter-subject variability. This guide

addresses the root causes of this variability—ranging from species-specific bile acid

composition to formulation stability—and provides standardized protocols to ensure data

reproducibility.

Troubleshooting Guide: Variability & Response
Q1: Why am I seeing inconsistent cholesterol lowering
in my mouse model compared to published guinea pig
data?
Diagnosis:Species-Specific Lipoprotein Metabolism. Mechanism: This is likely not a failure of

the drug, but an inappropriate endpoint for the species.
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Guinea Pigs: Like humans, guinea pigs carry the majority of their cholesterol in LDL

particles. SC-435 effectively lowers LDL-C in this species by upregulating hepatic LDL

receptors (West et al., 2003).

Mice: Mice are HDL-dominant. ASBT inhibition in wild-type mice often results in a less

dramatic reduction in total plasma cholesterol because the HDL pool is less sensitive to the

bile acid flux than the LDL pool.

Solution: For mouse models (e.g., C57BL/6), focus on fecal bile acid excretion and hepatic

CYP7A1 expression as primary pharmacodynamic (PD) markers. For cholesterol efficacy,

use ApoE-/- or Ldlr-/- mice, or switch to the guinea pig model if LDL-C is your primary

endpoint.

Q2: My fecal bile acid data is highly variable (high SD)
within the same treatment group. What is wrong?
Diagnosis:Circadian Rhythm & Coprophagy Artifacts. Mechanism:

Circadian Flux: Bile acid synthesis and ASBT expression follow a strict circadian rhythm.

Spot sampling feces leads to massive noise.

Coprophagy: Mice consume ~40% of their feces. If they re-ingest feces containing high

concentrations of excreted bile acids (due to SC-435), it artificially alters the "input" and

complicates the "output" measurement. Solution:

Collection: Use metabolic cages to collect feces over a full 24-hour period (72-hour is

optimal). Do not rely on spot collection.

Housing: Use wire-bottom cages during the collection window to prevent coprophagy,

ensuring the fecal output represents true excretion.

Q3: The drug precipitates in my oral gavage vehicle.
How do I improve solubility?
Diagnosis:Salting-Out Effect or pH Instability. Mechanism: SC-435 is a mesylate salt.[1] While

this improves solubility over the free base, it is sensitive to the common ion effect in saline-

based vehicles and pH shifts. Solution:
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Avoid: Pure saline (0.9% NaCl) can suppress solubility due to the chloride ion.

Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. The

surfactant (Tween) prevents crystal growth, and the polymer (MC) maintains a stable

suspension.

Protocol: Predissolve SC-435 in a small volume of DMSO (max 5% final volume) before

slowly adding the aqueous phase with vortexing.

Q4: Animals in the chronic high-dose group are losing
weight despite normal food intake. Is this toxicity?
Diagnosis:Malabsorption of Fat-Soluble Vitamins. Mechanism: Potent ASBT inhibition can

deplete the bile acid pool below the critical micelle concentration (CMC) required for lipid

digestion. This impairs the absorption of dietary fats and vitamins (A, D, E, K). Solution:

Dietary Supplement: For studies >4 weeks, supplement the diet with fat-soluble vitamins.

Monitoring: Monitor INR (for Vitamin K deficiency) if bleeding events occur. This is a known

on-target effect, not off-target toxicity.

Mechanism of Action & Feedback Loops
Understanding the signaling pathway is critical for interpreting biomarker data. SC-435 acts in

the ileum but drives effects in the liver via the FGF15/19 axis.
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Figure 1:Mechanism of SC-435.[1][2][3][4][5][6] Inhibition of ASBT interrupts the enterohepatic

circulation, leading to increased fecal excretion and compensatory upregulation of hepatic

CYP7A1.
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Standardized Experimental Protocols
Protocol A: Preparation of SC-435 Medicated Diet
Preferred method for chronic studies (reduces stress-induced variability).

Reagents:

Standard Chow (e.g., AIN-93G or Western Diet).

SC-435 Mesylate (Solid powder).[1]

Vehicle for pre-mix: Ethanol (absolute).

Step-by-Step:

Calculate Dose:

Target Dose: 0.006% (w/w) is a common starting effective dose for Mdr2-/- mice (Miethke

et al., 2016).

Calculation: For 1 kg diet, you need 60 mg of SC-435.

Solubilization: Dissolve 60 mg SC-435 in 20 mL of absolute ethanol. Sonicate if necessary to

ensure complete dissolution.

Dispersion: Spray the ethanol solution evenly over 1 kg of diet pellets (or mix into powder

form) in a rotating mixer.

Drying: Dry the diet in a fume hood or vacuum oven at room temperature for 24 hours to

evaporate all ethanol.

Critical Check: Weigh the diet before and after drying to ensure solvent removal.

Storage: Store at 4°C in light-protected bags. Stable for 2 weeks.

Protocol B: Oral Gavage Formulation (Acute/Sub-
chronic)
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Used for precise dosing (mg/kg) or PK studies.

Reagents:

SC-435 Mesylate.[1]

DMSO (Sigma D2650).

0.5% Methylcellulose (400 cP) in dH2O.

Step-by-Step:

Weighing: Weigh the required amount of SC-435 (correcting for salt factor if using free base

calculations; MW of mesylate salt is ~739 g/mol ).

Wetting: Add DMSO to 5% of the final volume. Vortex until clear.

Suspension: Slowly add the 0.5% Methylcellulose solution while vortexing continuously.

Homogenization: If particles are visible, sonicate for 5 minutes in a water bath.

Dosing Volume: Administer at 10 mL/kg (mice) or 5 mL/kg (rats).

Note: Prepare fresh daily. Do not store aqueous suspensions >24 hours.

Data Reference Tables
Table 1: Species-Specific Dosing & Response
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Parameter
Mouse (C57BL/6 or
Mdr2-/-)

Guinea Pig
(Hartley)

Rat (Sprague-
Dawley)

Primary Indication
Cholestasis (Mdr2-/-),

Diabetes
Hypercholesterolemia PK / Toxicology

Typical Dose (Diet) 0.006% - 0.03% (w/w) 0.01% - 0.1% (w/w) 0.01% - 0.1% (w/w)

Typical Dose

(Gavage)
10 - 30 mg/kg/day 5 - 15 mg/kg/day 10 - 100 mg/kg/day

Lipoprotein Profile HDL-Dominant
LDL-Dominant

(Human-like)
HDL-Dominant

Key Biomarker
Serum Bile Acids, ALT,

ALP

Plasma LDL-C, Aortic

Cholesterol
Fecal Bile Acids

Reference Miethke et al., 2016 West et al., 2003 Bhat et al., 2003

Table 2: Vehicle Compatibility Matrix
Vehicle Component Compatibility Notes

Water Poor
SC-435 is poorly soluble in

pure water.

Saline (0.9% NaCl) Poor
Chloride ions may cause

salting out.

DMSO Excellent
Soluble >50 mg/mL. Use as

stock (max 5-10% in vivo).

0.5% Methylcellulose Good
Recommended for

suspensions.

Corn Oil Moderate
Can be used, but absorption

kinetics differ from aqueous.

Troubleshooting Logic Flow
Use this decision tree to diagnose unexpected results in your study.
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Figure 2:Troubleshooting Decision Tree for SC-435 Experimental Variability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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